molecular formula C23H29N3O3 B5021921 N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide

Cat. No. B5021921
M. Wt: 395.5 g/mol
InChI Key: NZJCCGCPNKKVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been shown to have promising effects in various studies.

Mechanism of Action

MP-10 acts as a selective dopamine D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to be responsible for its neuroprotective effects and its ability to improve cognitive function.
Biochemical and physiological effects:
MP-10 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of neuroinflammation. These effects are thought to be responsible for its therapeutic potential in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using MP-10 in lab experiments include its specificity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, limitations include the complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for research on MP-10, including:
1. Further studies on its neuroprotective effects and its potential therapeutic applications in neurological disorders.
2. Investigation of its effects on other neurotransmitter systems and its potential use in the treatment of other disorders.
3. Development of more efficient synthesis methods for MP-10 to facilitate its use in research.
4. Investigation of the potential side effects of MP-10 and its safety profile.
In conclusion, MP-10 is a chemical compound that has shown promising effects in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its therapeutic potential and its safety profile.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the reaction of 3-methoxybenzylamine with 3-oxo-1-(3-phenylpropyl)-2-piperazinecarboxylic acid, followed by acetylation with acetic anhydride. The final product is then purified through recrystallization. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MP-10 has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MP-10 has neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-29-20-11-5-9-19(15-20)17-25-22(27)16-21-23(28)24-12-14-26(21)13-6-10-18-7-3-2-4-8-18/h2-5,7-9,11,15,21H,6,10,12-14,16-17H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJCCGCPNKKVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.